molecular formula C14H20N2O4 B2696704 N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1903630-41-0

N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2696704
CAS No.: 1903630-41-0
M. Wt: 280.324
InChI Key: SLKBHAPUWRYEPK-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a chemical compound offered for research and development purposes. It features a pyridine-3-carboxamide core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . The molecule is structurally characterized by a tetrahydropyran (oxan-4-yl) ether group and a N-(2-hydroxypropyl) side chain. Pyridine-3-carboxamide analogs are investigated for their diverse biological activities. Research into similar structures has explored their potential as inhibitors for specific protein targets and as antibacterial agents in agricultural chemistry . The specific research applications and mechanism of action for this compound are areas for ongoing investigation by the scientific community. This product is provided For Research Use Only. It is not intended for use in diagnostics, therapeutics, or personal consumption. Researchers are responsible for conducting all necessary experiments and evaluations to determine the compound's suitability and safety for their specific applications.

Properties

IUPAC Name

N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-10(17)8-16-14(18)11-2-3-13(15-9-11)20-12-4-6-19-7-5-12/h2-3,9-10,12,17H,4-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKBHAPUWRYEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN=C(C=C1)OC2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nicotinamide Derivatization: The nicotinamide core is first functionalized with a hydroxypropyl group. This can be achieved through a nucleophilic substitution reaction using 2-chloropropanol and a base such as sodium hydroxide.

    Tetrahydropyran Protection: The hydroxy group is then protected using tetrahydropyran to form a tetrahydropyranyl ether. This step involves the reaction of the hydroxypropyl-nicotinamide with dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nicotinamide core can be reduced to form a dihydronicotinamide derivative.

    Substitution: The tetrahydropyranyl ether can be cleaved under acidic conditions to regenerate the hydroxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products

    Oxidation: Ketone or carboxylic acid derivatives.

    Reduction: Dihydronicotinamide derivatives.

    Substitution: Regenerated hydroxypropyl-nicotinamide.

Scientific Research Applications

N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways involving nicotinamide derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders and neuroprotection.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group and tetrahydropyranyl ether moiety can influence the compound’s binding affinity and specificity. In biological systems, it may act by modulating the activity of enzymes involved in nicotinamide metabolism, thereby affecting cellular processes such as energy production and DNA repair.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, which lacks the hydroxypropyl and tetrahydropyranyl modifications.

    Nicotinic Acid: Another derivative of nicotinamide with different functional groups.

    Nicotinamide Riboside: A compound with a ribose sugar attached to the nicotinamide core.

Uniqueness

N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to its specific modifications, which impart distinct chemical properties and potential biological activities. These modifications can enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide, with the CAS number 1903630-41-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₀N₂O₄
  • Molecular Weight : 280.3196 g/mol
  • Structure : The compound features a pyridine ring substituted with a carboxamide group and an oxan-4-yloxy moiety, providing it with unique chemical properties conducive to biological activity.

The biological activity of this compound is hypothesized to involve several key mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, which are crucial in regulating cellular processes such as proliferation and metabolism. This compound may interact with kinase active sites, leading to altered signaling pathways.
  • Antiproliferative Effects : Preliminary studies indicate that derivatives of pyridine carboxamides can exhibit significant antiproliferative effects against cancer cell lines, suggesting that this compound may share this property.
  • Modulation of Immune Response : Research on related compounds has demonstrated their ability to modulate immune responses, particularly by affecting tumor-associated macrophages (TAMs) and cytokine production.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyridine carboxamide derivatives. For instance:

  • Case Study : A derivative similar to this compound was tested in vivo against the MV-4-11 xenograft mouse model. The compound demonstrated a tumor growth inhibition (TGI) rate of 69.5% at a dose of 30 mg/kg, indicating strong anticancer efficacy .

In Vitro Studies

In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 Value (nM)Effect Observed
MV-4-113.5Significant antiproliferative effect
A549TBDTBD
HeLaTBDTBD

Safety and Toxicology

Safety assessments are crucial for any therapeutic agent. Current data suggest that this compound exhibits low toxicity in preliminary animal studies. It tested negative for mutagenicity in vivo, which is a promising indicator for further development .

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